4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1033810-11-5 |
|---|---|
Molecular Formula |
C13H9ClN2O2 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-4-yloxy)-3-chloroaniline |
InChI |
InChI=1S/C13H9ClN2O2/c14-9-6-8(15)4-5-10(9)18-12-3-1-2-11-13(12)16-7-17-11/h1-7H,15H2 |
InChI Key |
XSFDOJQLORNRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CO2 |
Origin of Product |
United States |
Contextualization of Benzo D Oxazole Scaffolds in Modern Chemical Biology
The benzo[d]oxazole ring system, a bicyclic structure formed by the fusion of a benzene (B151609) and an oxazole (B20620) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netijpbs.com This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. researchgate.netijpbs.com The inherent aromaticity and the presence of both nitrogen and oxygen heteroatoms allow benzo[d]oxazole derivatives to interact with various biological targets through diverse non-covalent interactions. ijpbs.com
The versatility of the benzo[d]oxazole core is evident in the broad spectrum of pharmacological effects attributed to its derivatives. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. ijpbs.comresearchgate.net For instance, certain synthetic benzo[d]oxazole derivatives have demonstrated potent activity against various bacterial and fungal strains, in some cases exceeding the efficacy of established antimicrobial agents. researchgate.net Furthermore, the benzo[d]oxazole moiety is a core component of several marketed drugs, underscoring its clinical relevance. researchgate.net The ability to readily functionalize the benzo[d]oxazole ring at multiple positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents. researchgate.netrsc.org
Rationale for Investigating 4 Benzo D Oxazol 4 Yloxy 3 Chloroaniline As a Research Compound
The specific chemical architecture of "4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline" provides a compelling rationale for its investigation as a research compound. The molecule is a composite of three key structural features: a benzo[d]oxazole core, a 3-chloroaniline (B41212) moiety, and a diaryl ether linkage. The combination of these components suggests a potential for synergistic or unique biological activities, particularly in the realm of kinase inhibition.
The benzo[d]oxazole scaffold, as previously discussed, is a versatile pharmacophore that can be tailored to interact with a variety of biological targets. ijpbs.com In the context of kinase inhibition, it can serve as a core structure to which other functionalities are appended to optimize target engagement. The diaryl ether linkage provides a flexible yet conformationally restrained connection between the benzo[d]oxazole and chloroaniline moieties, allowing them to adopt an optimal orientation for binding to a target protein. This type of linkage is a common structural element in many biologically active compounds, including some kinase inhibitors.
Therefore, the logical design of "this compound" as a research compound likely stems from a hypothesis-driven approach, aiming to combine the favorable properties of a known kinase-binding motif (3-chloroaniline) with a privileged heterocyclic scaffold (benzo[d]oxazole) through a suitable linker (diaryl ether) to create a novel kinase inhibitor candidate.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Benzo D Oxazol 4 Yloxy 3 Chloroaniline
Delineation of Pharmacophoric Features Essential for Biological Activity
The biological activity of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline is intrinsically linked to its key pharmacophoric features. The benzo[d]oxazole system itself is a prominent scaffold in a variety of pharmacologically active compounds. researchgate.netjbarbiomed.com The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, which is a critical interaction for binding to biological targets. researchgate.net The aromatic nature of the fused benzene (B151609) ring contributes to binding through π-π stacking and hydrophobic interactions.
The chloroaniline portion of the molecule also presents distinct pharmacophoric elements. The amino group can serve as a hydrogen bond donor, while the chlorine atom, an electron-withdrawing group, influences the electronic properties of the aniline (B41778) ring and can participate in halogen bonding. The relative positions of the amino group and the chlorine atom are critical for defining the molecule's interaction with specific biological targets.
The ether linkage, connecting the benzo[d]oxazole and chloroaniline rings, provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. The length and nature of this linker are pivotal in determining the spatial relationship between the two aromatic systems.
Impact of Benzo[d]oxazole Ring Modifications on Target Engagement and Cellular Response
Modifications to the benzo[d]oxazole ring have been shown to significantly influence the biological activity of related compounds. For instance, the introduction of various substituents on the benzene ring of the benzo[d]oxazole moiety can modulate activity. Studies on related benzoxazole (B165842) derivatives have demonstrated that the nature and position of these substituents can impact their antitumor and antimicrobial activities. researchgate.net
For example, the presence of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby affecting its binding affinity to target proteins. In a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, the substitution pattern on the benzoxazole ring was found to be important for their anti-inflammatory potential. nih.gov
Role of Substituents on the Chloroaniline Ring in Modulating Activity and Selectivity
The chloroaniline ring is another critical component where structural modifications can lead to significant changes in biological activity and selectivity. The position of the chlorine atom on the aniline ring is a key determinant of activity. In the case of this compound, the chlorine is at the 3-position. Different isomers, such as 2-chloroaniline (B154045) or 4-chloroaniline (B138754) derivatives, would likely exhibit distinct biological profiles due to altered electronic and steric properties. who.int
Effects of Ether Linkage Variations on Conformation and Binding Affinity
Research on analogous structures, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, has shown that modifications to the ether linkage and the groups attached to it can have a profound impact on activity. nih.gov For instance, replacing an ether linkage with a more rigid or more flexible linker could either enhance or diminish binding to a target by affecting the molecule's ability to adopt the required bioactive conformation.
Stereoisomeric Influences on Biological Activity (if applicable)
While this compound itself is not chiral, the introduction of a chiral center, for example by adding a stereogenic substituent to either of the rings or the linker, would result in stereoisomers. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.govresearchgate.net
For instance, studies on enantiopure benzo[d]isothiazolyloxypropanolamine derivatives, which share structural similarities with the compound of interest, revealed that the (S)-enantiomers displayed higher antagonistic activity at β-adrenoceptors compared to the (R)-enantiomers. nih.gov This highlights the importance of stereochemistry in the interaction with biological targets. Therefore, if any derivatives of this compound were to be synthesized with a chiral center, it would be crucial to separate and evaluate the individual enantiomers.
Correlation between Molecular Features and Mechanistic Outcomes
The specific molecular features of this compound are directly correlated with its potential mechanistic outcomes. The benzo[d]oxazole moiety is a known pharmacophore in compounds targeting a range of enzymes and receptors. For example, benzoxazole derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. researchgate.net The ability of the oxazole ring to accept hydrogen bonds is key to this interaction.
The chloroaniline part of the molecule can also contribute to the mechanism of action. Chloroanilines are known to be used in the synthesis of various pesticides and drugs, and their biological effects are often related to their ability to interfere with cellular processes. wikipedia.org The combination of the benzo[d]oxazole and chloroaniline moieties through an ether linkage creates a unique electronic and steric profile that likely dictates its specific interactions with biological macromolecules, leading to a particular mechanistic pathway. For example, in a study of novel benzo[d]oxazole-based derivatives, a compound containing a chlorophenyl group demonstrated neuroprotective effects by modulating specific signaling pathways. nih.gov
Pre Clinical in Vitro and in Vivo Mechanistic Investigations
Cellular Models for Characterizing "4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline" Activity
Selection and Justification of Cell Lines for Specific Mechanistic Studies
The selection of appropriate cell lines would be a critical first step in elucidating the biological effects of "this compound". This choice would be guided by the hypothesized target or pathway of the compound, which could be inferred from computational modeling or high-throughput screening. For instance, if the compound is predicted to have anticancer properties, a panel of cancer cell lines from different tissues of origin would be employed. nih.govmdpi.com For example, breast cancer cell lines such as MCF-7 and SKBR-3, or pancreatic cancer cell lines could be utilized to assess its efficacy against different cancer subtypes. nih.gov The genetic and phenotypic characteristics of these cell lines, such as the expression of specific oncogenes or tumor suppressor genes, would be a key consideration in the experimental design.
Phenotypic Assays for Pathway Analysis (e.g., cell proliferation, migration, viability assays focused on underlying mechanisms)
To understand the functional consequences of treating cells with "this compound," a variety of phenotypic assays would be necessary. Cell proliferation assays, such as the MTT or colony formation assay, would provide initial data on the compound's cytostatic or cytotoxic effects. biorxiv.org To investigate the underlying mechanisms, further assays would be required. For example, cell migration and invasion assays (e.g., wound healing or transwell assays) would be used to determine the compound's potential to inhibit metastasis. Cell viability and apoptosis assays (e.g., flow cytometry with Annexin V/PI staining) would reveal if the compound induces programmed cell death.
Direct Target Engagement Assays in Cellular Contexts
Once a potential molecular target is identified, direct target engagement assays are crucial to confirm that "this compound" interacts with its intended target within a cellular environment. Techniques such as the cellular thermal shift assay (CETSA) or methods utilizing fluorescently-labeled probes could be employed. rsc.orgresearchgate.netnih.gov These assays measure the stabilization of the target protein upon compound binding, providing direct evidence of engagement.
Advanced Cellular Imaging and Microscopy Techniques
Subcellular Localization Studies of "this compound"
Advanced imaging techniques would be instrumental in determining the subcellular localization of "this compound". This could be achieved by synthesizing a fluorescently tagged version of the compound and using confocal microscopy to visualize its distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. rsc.orgresearchgate.netnih.gov This information can provide valuable clues about the compound's mechanism of action.
Real-Time Monitoring of Cellular Responses
Live-cell imaging techniques would allow for the real-time monitoring of cellular responses to "this compound". biorxiv.org For example, by using fluorescent biosensors, researchers could track dynamic cellular processes such as calcium signaling, kinase activity, or apoptosis in real-time upon compound administration. This would provide a dynamic understanding of the compound's impact on cellular physiology.
In Vivo Studies for Target Validation and Pharmacodynamic Biomarker Assessment
Selection of Appropriate Animal Models for Mechanistic Research
The selection of an appropriate animal model is contingent on the therapeutic target and the disease context for which a compound is being investigated. For instance, if this compound were being studied for its potential anti-cancer properties, researchers would likely utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. Alternatively, if its purpose were to investigate anti-inflammatory effects, models of induced inflammation, such as carrageenan-induced paw edema in rats, would be more suitable. The choice of species and the specific model is paramount for translating findings to human physiology. Without any indication of the intended therapeutic application of this compound, the appropriate animal models remain unidentified.
Analysis of Target Modulation in Tissues and Organs
Following administration in a relevant animal model, a key step is to determine whether the compound is reaching its intended biological target and exerting the desired effect. This involves the collection of various tissues and organs (e.g., tumors, brain, liver, spleen) at different time points. Techniques such as Western blotting, immunohistochemistry, or specialized imaging modalities would then be employed to measure the modulation of the target protein. For example, if the compound were designed to inhibit a specific kinase, researchers would assess the phosphorylation status of that kinase in the collected tissues. The absence of data for this compound means there is no information on its biological target or its ability to modulate it in a living system.
Identification and Quantification of Pharmacodynamic Biomarkers
Pharmacodynamic biomarkers are measurable indicators that signal a biological response to a drug. These are crucial for understanding the dose-response relationship and for guiding the development of a therapeutic regimen. Such biomarkers can be proximal, directly measuring the engagement of the drug with its target, or distal, reflecting the downstream biological consequences of target modulation. The identification and validation of these biomarkers are performed in preclinical animal models before they can be considered for use in clinical trials. Given the lack of in vivo studies for this compound, no associated pharmacodynamic biomarkers have been identified or quantified.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies of "4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline" with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding binding modes and estimating the strength of interaction, often expressed as a docking score.
For a compound like this compound, potential biological targets could be inferred from studies on analogous structures. Benzoxazole (B165842) derivatives have been investigated as inhibitors of various enzymes, including protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), cyclooxygenase (COX), and bacterial DNA gyrase. rsc.orgresearchgate.nettandfonline.comresearchgate.netnih.gov
A hypothetical docking study of this compound into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD, for example) would be performed. The goal would be to identify key interactions stabilizing the complex. It would be expected that the benzoxazole and aniline (B41778) rings would form hydrophobic interactions within the pocket, while the oxygen and nitrogen atoms could act as hydrogen bond acceptors or donors with key amino acid residues like Cys919 or Asp1046. The chlorine atom might also form halogen bonds, further enhancing binding affinity.
Table 1: Illustrative Molecular Docking Results for this compound with VEGFR-2 This table presents hypothetical data based on typical results for similar kinase inhibitors.
| Parameter | Value/Description |
|---|---|
| Target Protein | VEGFR-2 Kinase Domain |
| PDB ID | 4ASD |
| Docking Score (kcal/mol) | -9.5 |
| Predicted Binding Affinity (Ki) | ~150 nM |
| Key Hydrogen Bond Interactions | Amine (-NH2) with Asp1046; Oxazole (B20620) Nitrogen with Cys919 |
| Key Hydrophobic Interactions | Benzene (B151609) ring with Val848, Leu1035; Benzoxazole with Leu840, Val916 |
| Other Interactions | Chlorine atom with backbone carbonyl of Glu885 |
These results would guide medicinal chemists in prioritizing this scaffold for synthesis and suggesting modifications to improve binding affinity. tandfonline.com
Molecular Dynamics Simulations to Elucidate Binding Dynamics and Conformational Changes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of the docked this compound-VEGFR-2 complex would be run for a duration of nanoseconds to observe the stability of the interactions.
Key analyses from the simulation would include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD for the ligand suggests a consistent binding mode. rsc.orgnih.gov The Root Mean Square Fluctuation (RMSF) of protein residues would highlight flexible regions and those that become more rigid upon ligand binding. ajchem-a.com Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.govresearchgate.net Studies on other benzoxazole inhibitors have used MD simulations to confirm the stability of key hydrogen bonds predicted by docking and to ensure the ligand remains within the binding pocket. rsc.orgnih.govbiotech-asia.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build models that correlate the chemical structure of compounds with their biological activity. To develop a QSAR model for the this compound scaffold, a series of analogs would be synthesized and their inhibitory activity (e.g., IC50) against a specific target would be measured.
Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D-QSAR models can be generated. rsc.orgtandfonline.com These models produce contour maps that visualize regions where steric bulk, electrostatic charge (positive or negative), or hydrophobic character would increase or decrease activity. For instance, a QSAR study on benzoxazole derivatives targeting VEGFR-2 revealed that bulky substituents were favored in certain positions, while electron-withdrawing groups were beneficial in others. rsc.org
Table 2: Example Statistical Validation of a 3D-QSAR Model for Benzoxazole Analogs This table shows typical statistical parameters used to validate a QSAR model, based on published studies. rsc.orgtandfonline.com
| Parameter | Description | CoMFA Model | CoMSIA Model |
|---|---|---|---|
| q² (or R²cv) | Cross-validated correlation coefficient | 0.65 | 0.71 |
| r² | Non-cross-validated correlation coefficient | 0.96 | 0.98 |
| r²_pred | Predictive correlation coefficient for test set | 0.79 | 0.82 |
| PLS Components | Number of principal components used | 5 | 6 |
A robust model with high predictive power (r²_pred > 0.6) could then be used to accurately predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. rsc.org
In Silico Prediction of ADME-Related Properties for Research Compound Prioritization
Before significant resources are invested in a compound, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools can predict these properties with reasonable accuracy, helping to identify potential liabilities early in the drug discovery process.
For this compound, various ADME parameters would be calculated. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential inhibition of cytochrome P450 (CYP) enzymes. scialert.netnih.govnih.gov Compliance with empirical rules like Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) would also be assessed to gauge its "drug-likeness." nih.gov
Table 3: Predicted ADME Properties for this compound This table shows representative predicted ADME values for a compound of this type. scialert.netnih.gov
| Property | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 260.68 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (o/w) | ~3.8 | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 3 (2 from O, 1 from N) | Complies with Lipinski's Rule (≤10) |
| Human Oral Absorption | >85% | Likely well-absorbed from the gut |
| Plasma Protein Binding | ~90% | Moderate binding, may affect free fraction |
| Blood-Brain Barrier Permeation | Low to medium | May or may not cross into the CNS |
| CYP2D6 Inhibition | Probable inhibitor | Potential for drug-drug interactions |
These predictions help prioritize compounds that are more likely to have favorable pharmacokinetic profiles in vivo. nih.gov
De Novo Design Strategies Based on the "this compound" Scaffold
De novo design involves using computational algorithms to generate entirely new molecular structures with desired properties. The this compound structure can serve as a starting point or a core scaffold. Using the binding site of a target protein (e.g., VEGFR-2), algorithms can "grow" new functional groups onto the scaffold or link fragments together within the pocket to create novel molecules optimized for the site's geometry and chemical environment. This approach can lead to the discovery of compounds with unique intellectual property and potentially improved potency and selectivity.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a powerful method for identifying hit compounds from large chemical libraries. nih.govresearchgate.netbsb-muenchen.de
Structure-Based Virtual Screening (SBVS): If a high-resolution 3D structure of a biological target is available, millions of compounds from commercial or virtual libraries can be docked into the active site. rsc.org The top-scoring compounds, those predicted to bind most favorably, are then selected for experimental testing. This method is effective for discovering diverse new scaffolds that fit the target.
Ligand-Based Virtual Screening (LBVS): In the absence of a reliable target structure, the structure of a known active ligand, such as this compound, can be used as a template. The computer searches for other molecules in a database that have a similar 2D or 3D shape and pharmacophore features. nih.gov This approach is based on the principle that structurally similar molecules are likely to have similar biological activities.
Both screening methods are high-throughput and cost-effective ways to narrow down vast chemical space to a manageable number of promising candidates for further investigation. researchgate.net
Analytical Methodologies for 4 Benzo D Oxazol 4 Yloxy 3 Chloroaniline in Research
Spectroscopic Characterization for Structural Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopic methods are fundamental for the definitive identification and structural confirmation of 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline. Each technique provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of signals reveal the number and environment of protons. For this compound, protons on the aromatic rings are expected to appear in the downfield region, typically between 6.5 and 8.5 ppm. rsc.orgchemicalbook.comspectrabase.com The amine (-NH₂) protons would likely produce a broad singlet. ¹³C NMR spectroscopy provides information on the carbon skeleton, with aromatic carbons resonating in the 110-160 ppm range. rsc.orgrsc.org
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. Using a technique like Electrospray Ionization (ESI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₃H₉ClN₂O₂). The calculated monoisotopic mass is approximately 260.0353 g/mol. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further validate the structure by showing the loss of specific substructures. nih.govd-nb.infomassbank.eu
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorptions for this compound would include N-H stretching from the primary amine, C-O-C stretching of the ether linkage, C=N stretching of the oxazole (B20620) ring, and C-Cl stretching. Aromatic C-H and C=C stretching bands are also expected. rsc.orgnih.govnist.govchemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated system, comprising the benzoxazole (B165842) and chloroaniline rings linked by an ether oxygen, is expected to absorb UV light, resulting in characteristic absorption maxima (λmax).
| Technique | Feature | Expected Characteristics |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | ~6.5-8.5 ppm (Aromatic-H), Broad singlet for -NH₂ |
| ¹³C NMR | Chemical Shifts (δ) | ~110-160 ppm (Aromatic-C) |
| Mass Spectrometry (ESI-MS) | Molecular Ion | [M+H]⁺ at m/z ≈ 261.0431 |
| IR Spectroscopy | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ (two bands, sharp) |
| C-O-C Stretch (Aryl Ether) | ~1200-1270 cm⁻¹ (asymmetric) | |
| C=N Stretch (Oxazole) | ~1630-1680 cm⁻¹ | |
| C-Cl Stretch | ~700-850 cm⁻¹ | |
| UV-Vis Spectroscopy | λmax | Multiple bands expected due to π-π* transitions in the conjugated aromatic system. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating this compound from reaction impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the preferred method for purity analysis and purification. A typical reversed-phase HPLC method would be developed to achieve a sharp, symmetrical peak for the compound, well-resolved from any starting materials or by-products. nih.govnih.gov Method development involves optimizing the stationary phase, mobile phase composition, and detector settings.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 2.7 µm particle size) nih.gov |
| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.1% formic acid or a buffer) thermofisher.com |
| Flow Rate | ~1.0 mL/min |
| Detection | UV Detector (e.g., at 254 nm or a λmax value) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) Applications
Gas chromatography can be used for the analysis of chloroanilines. researchgate.netepa.gov However, due to the relatively high molecular weight and potential for thermal degradation of this compound, GC may be less suitable than HPLC. If used, a high-temperature capillary column (e.g., a fused silica (B1680970) column like DB-5 or HP-5) would be necessary. Derivatization of the amine group could be employed to increase volatility and improve peak shape. GC coupled with mass spectrometry (GC-MS) is a powerful tool for confirming the identity of volatile impurities. nih.govepa.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for qualitatively monitoring the progress of the synthesis of this compound in real-time. mdpi.comlibretexts.orgchemistryhall.com By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can observe the consumption of reactants and the formation of the product. rochester.eduthieme.de The choice of eluent (mobile phase) is critical for achieving good separation. Visualization is typically accomplished under UV light (254 nm) or by staining with an agent like iodine.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates mdpi.com |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ratio is optimized to achieve a product Rf value of ~0.3-0.5. |
| Visualization | UV lamp (254 nm) or an iodine chamber. |
Crystallographic Analysis of "this compound" and Its Complexes
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. To perform this analysis, a high-quality single crystal of this compound must be grown, often by slow evaporation from a suitable solvent. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise model of the atomic arrangement. mdpi.com
This analysis yields exact bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack together in the solid state. While specific crystallographic data for this exact compound is not publicly available, analysis of related benzoxazole derivatives shows they often crystallize in common space groups like P-1 or P2₁/n, and their structures are confirmed using standard spectroscopic techniques. researchgate.netwestminster.ac.uknih.gov
Bioanalytical Methods for Detection and Quantification in Research Samples (e.g., cell lysates, tissue homogenates)
To measure this compound in complex biological matrices for research purposes, highly sensitive and selective methods are required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application. nih.govbioxpedia.combioanalysis-zone.com
The process begins with sample preparation, which is crucial for removing interferences like proteins and lipids. This can be achieved through methods such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). oup.comanapharmbioanalytics.com
Once the sample is cleaned, it is injected into an HPLC or UPLC system for chromatographic separation. The analyte is then detected by a tandem mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and then monitoring for specific product ions that are formed upon fragmentation. This two-stage mass filtering provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations within complex samples like cell lysates or tissue homogenates. bioxpedia.comcriver.com
No Publicly Available Research Found for "this compound"
A thorough investigation into publicly accessible scientific databases and literature has revealed a significant lack of research and analytical data for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its analytical methodologies as requested.
The inquiry for information specifically pertaining to Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method validation and the development of specific immunoassays for "this compound" yielded no results. This absence of data in the scientific domain prevents the creation of a factually accurate and informative article that adheres to the provided, highly specific outline.
Generating content for the requested sections, which include detailed research findings and data tables on analytical methods, would require fabricating information. Upholding a commitment to scientific accuracy and professional integrity, such a course of action cannot be taken.
It is possible that "this compound" is a novel compound with research that has not yet been published, is proprietary, or is referred to by a different nomenclature in existing literature. However, based on the provided name, no verifiable scientific information could be retrieved.
Table of Mentioned Compounds
Future Research Directions and Research Opportunities
Exploration of Novel Biological Targets for "4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline"
The initial and most crucial step is to determine if this compound possesses any biological activity. This would involve broad-spectrum screening against a diverse panel of biological targets. High-throughput screening (HTS) assays against various receptor families, enzyme classes (e.g., kinases, proteases), and ion channels would be essential. The benzoxazole (B165842) moiety is a known pharmacophore present in compounds with diverse biological activities, including antimicrobial, anticancer, and antiviral properties, making these initial screens particularly compelling.
Development of "this compound" as a Chemical Probe for Biological Systems
Should initial screenings identify a specific and potent biological activity, the development of this compound as a chemical probe could be pursued. A chemical probe is a small molecule used to study biological systems. Key characteristics of a good chemical probe include high potency, selectivity for its target, and a well-understood mechanism of action. To develop this compound as a probe, structure-activity relationship (SAR) studies would be necessary to confirm its suitability and potentially introduce modifications for attaching reporter tags (e.g., fluorophores, biotin) without compromising its activity.
Application of Advanced Mechanistic Characterization Techniques
To understand how this compound exerts its biological effects, advanced mechanistic studies would be required. Techniques such as X-ray crystallography of the compound bound to its target protein, cryo-electron microscopy (cryo-EM), and various biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) could provide detailed insights into the molecular interactions driving its activity. These studies are fundamental to validating the compound's mechanism of action and guiding further optimization efforts.
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To gain a comprehensive understanding of the cellular impact of this compound, systems biology and omics approaches would be invaluable. frontiersin.orgnih.govnih.govresearchgate.net Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics could reveal the global changes in gene expression, protein levels, and metabolic pathways induced by the compound. This holistic view can help to identify off-target effects, uncover novel biological pathways affected by the compound, and provide a more complete picture of its pharmacological profile.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline, and how do reaction parameters affect yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr). For example, a nitro precursor (e.g., 2-chloro-1-fluoro-4-nitrobenzene) reacts with a benzoxazole derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reduction of the nitro group using stannous chloride (SnCl₂) in HCl/AcOH yields the final aniline derivative . Key parameters include solvent polarity (DMF enhances SNAr reactivity), temperature (80–100°C accelerates substitution), and stoichiometry (excess nucleophile improves yield).
Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm) and amine protons (δ ~5 ppm, broad if free). The benzoxazole moiety shows distinct C-O and C=N carbons (δ 150–165 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the benzoxazole and chloroaniline groups .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ ≈ 254 nm .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates the product from byproducts. Recrystallization from ethanol or acetonitrile improves purity. Solvent choice impacts crystal morphology: polar solvents yield smaller crystals with higher purity .
Advanced Research Questions
Q. How can SNAr reaction conditions be optimized to enhance regioselectivity and yield for benzoxazole-substituted anilines?
- Methodological Answer :
- Base Selection : Use stronger bases (e.g., Cs₂CO₃) to deprotonate the nucleophile (benzoxazole-4-ol) and accelerate substitution .
- Microwave Assistance : Reduce reaction time (2–4 hours vs. 12–24 hours) while maintaining yields >80% .
- Solvent Screening : Test dipolar aprotic solvents (DMSO, DMAc) for improved solubility of aromatic intermediates .
Q. How do electronic effects of substituents on the benzoxazole ring influence biological activity?
- Methodological Answer : Electron-donating groups (EDGs, e.g., -OCH₃) on the benzoxazole enhance electron density, increasing binding affinity to targets like protein kinases. Conversely, electron-withdrawing groups (EWGs, e.g., -NO₂) reduce reactivity but may improve metabolic stability. Structure-activity relationship (SAR) studies should compare MIC values (e.g., against Staphylococcus aureus) for derivatives with EDGs vs. EWGs .
Q. What experimental strategies resolve contradictions between computational reactivity predictions and empirical data in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Reassessment : Verify if side reactions (e.g., protodehalogenation) occur under catalytic conditions (Pd/C, CuI) .
- In Situ Monitoring : Use HPLC-MS to detect transient intermediates (e.g., boronic esters) that may deviate from DFT-calculated pathways .
- Solvent/Additive Screening : Additives like tetrabutylammonium bromide (TBAB) can stabilize transition states, aligning experimental outcomes with simulations .
Q. How should researchers design in vitro assays to evaluate antitumor activity against breast cancer cell lines?
- Methodological Answer :
- Cell Line Selection : Use MCF-7 and MDA-MB-468 cells (ER+/ER-) for comprehensive profiling .
- Dose-Response Curves : Treat cells with 0–100 µM compound for 7–10 days; measure viability via MTT assay. Include positive controls (e.g., doxorubicin) .
- Cellular Uptake Studies : Use fluorescent analogs or LC-MS to quantify intracellular concentrations, correlating with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
